disialoganglioside GD3

Catalog No.
S1773531
CAS No.
62010-37-1
M.F
C70H123N3Na2O29
M. Wt
1516.726
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
disialoganglioside GD3

CAS Number

62010-37-1

Product Name

disialoganglioside GD3

IUPAC Name

disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate

Molecular Formula

C70H123N3Na2O29

Molecular Weight

1516.726

InChI

InChI=1S/C70H125N3O29.2Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74;;/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94);;/q;2*+1/p-2/b33-31+;;/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-;;/m0../s1

InChI Key

LGRBZCLULGFXOD-RGFRAFBISA-L

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+]

Synonyms

Disialosyllactosylceramide Sodium Salt; GD3 Sodium Salt; Ganglioside D3 Sodium Salt;

Inducing Apoptosis (Cell Death)

Studies have shown that Ganglioside GD3 sodium salt can trigger a programmed cell death process called apoptosis in certain cancer cell lines. For instance, research suggests it induces apoptosis in HuT-78 cutaneous T cell lymphoma cells in a concentration-dependent manner [1]. This ability makes it a potential candidate for developing cancer therapies.

[1] Ganglioside GD3 (bovine brain) (sodium salt) (Disialosyllactosylceramide, CAS Number: 62010-37-1) | Cayman Chemical

Disrupting Mitochondrial Function

Ganglioside GD3 sodium salt appears to interact with mitochondria, the cell's powerhouses. Studies have shown it disrupts the mitochondrial membrane potential, a critical factor in cellular energy production [1, 3]. This disruption can lead to cell death pathways.

[1] Ganglioside GD3 (bovine brain) (sodium salt) (Disialosyllactosylceramide, CAS Number: 62010-37-1) | Cayman Chemical [3] Ganglioside GD3 disodium salt | CAS 62010-37-1 | SCBT

Disialoganglioside GD3 is a complex glycosphingolipid predominantly found in the nervous system and various cancer cells. It consists of a ceramide backbone linked to two sialic acid residues, specifically N-acetylneuraminic acid, and is classified as a member of the ganglioside family. The chemical formula for disialoganglioside GD3 is C72H129N3O29C_{72}H_{129}N_3O_{29} and it plays a crucial role in cellular interactions and signaling pathways, particularly in the context of tumor biology and immune regulation .

Studies suggest GD3 can induce apoptosis in certain cell lines, possibly by disrupting the mitochondrial membrane potential []. It might also modulate the activity of proteins involved in cell signaling and survival []. The exact mechanisms require further investigation.

, primarily involving its sialic acid components. Key reactions include:

  • Sialylation: The addition of sialic acid residues from cytidine monophosphate-sialic acid to glycan chains, catalyzed by sialyltransferases such as GD3 synthase (ST8SiaI) .
  • Oxidation: GD3 can undergo oxidation reactions that modify its structure, potentially affecting its biological activity.
  • Acetylation: Modification at the hydroxyl groups of sialic acids can lead to derivatives like 9-O-acetyl GD3, which exhibit altered biological properties .

Disialoganglioside GD3 has significant biological implications:

  • Tumor Progression: It is upregulated in various cancers and is associated with enhanced tumor proliferation, invasion, and metastasis .
  • Immune Modulation: GD3 influences immune cell functions, including apoptosis and activation of leukocytes .
  • Cell Adhesion: It plays a role in cell adhesion processes that are critical for tumor metastasis .

The biosynthesis of disialoganglioside GD3 involves several enzymatic steps:

  • Formation of Ceramide: The initial step involves the synthesis of ceramide from sphingosine and fatty acids.
  • Addition of Monosaccharides: Monosaccharides are sequentially added to form the glycan chain, with specific enzymes catalyzing each step.
  • Sialylation: The final step involves the transfer of sialic acid residues to the precursor ganglioside GM3 by GD3 synthase (ST8SiaI), resulting in the formation of GD3 .

Disialoganglioside GD3 has several notable applications:

  • Cancer Therapy: Targeting GD3 and its synthase enzyme presents potential therapeutic strategies for treating gliomas and other cancers due to their roles in tumor biology .
  • Vaccine Development: Its expression on tumor cells can be exploited for developing targeted immunotherapies or vaccines against cancer .
  • Biomarker for Disease: GD3 levels can serve as biomarkers for certain malignancies, aiding in diagnosis and monitoring treatment responses .

Research has demonstrated that disialoganglioside GD3 interacts with various proteins and receptors:

  • SIGLEC7 Binding: The ceramide moiety of GD3 is essential for recognition by SIGLEC7, a sialic acid-binding lectin that plays a role in immune regulation .
  • Platelet-Derived Growth Factor Receptor Interaction: GD3 enhances invasiveness in gliomas by forming complexes with growth factor receptors, facilitating signaling pathways that promote malignancy .

Disialoganglioside GD3 shares structural similarities with other gangliosides but has unique features that distinguish it:

Compound NameStructure CharacteristicsUnique Aspects
Disialoganglioside GD2Similar structure but contains one fewer sialic acidDirectly derived from GD3; involved in different cancer pathways
Ganglioside GM1Contains one sialic acid and one galactosePlays a role in neuronal signaling; less involved in tumors than GD3
Ganglioside GT3Contains three sialic acidsMore complex structure; associated with different biological functions

Disialoganglioside GD3 is unique due to its specific role in tumor biology and immune modulation, making it a critical target for therapeutic interventions compared to its analogs.

Appearance

Unit:25 mgPurity:98+%Physical solid

Dates

Modify: 2023-08-15
1. L. Svennerholm, et al. (eds.), Structure and Function of Gangliosides, New York, Plenum, 19802. T. Kolter, R. Proia, K. Sandhoff, J. Biol. Chem., Vol. 277:29 pp. 25859-25862, 20023. H. Jennings et al., Journal of Biological Chemistry, Vol. 279:24 pp. 25390, 20044. J. Fernández-Checa et al., Journal of Biological Chemistry, Vol. 277:51 pp. 49870, 2002

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